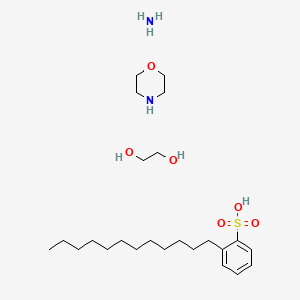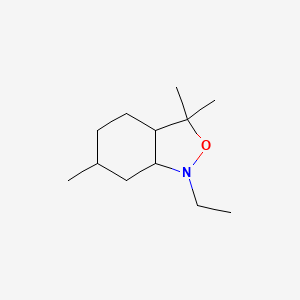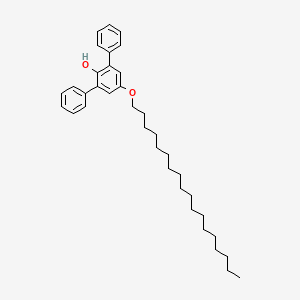
5'-(Octadecyloxy)-m-terphenyl-2'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(Octadecyloxy)-m-terphenyl-2’-ol: is an organic compound that belongs to the class of terphenyl derivatives. This compound is characterized by the presence of an octadecyloxy group attached to the m-terphenyl core, which is further substituted with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of material science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Octadecyloxy)-m-terphenyl-2’-ol typically involves the following steps:
Formation of m-terphenyl Core: The m-terphenyl core can be synthesized through a series of Friedel-Crafts alkylation reactions, starting from benzene and using appropriate alkylating agents.
Introduction of Octadecyloxy Group: The octadecyloxy group can be introduced via an etherification reaction, where an octadecanol is reacted with the m-terphenyl core in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of 5’-(Octadecyloxy)-m-terphenyl-2’-ol may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 5’-(Octadecyloxy)-m-terphenyl-2’-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The aromatic rings in the m-terphenyl core can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
Material Science: 5’-(Octadecyloxy)-m-terphenyl-2’-ol is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biomolecular Interactions: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine:
Drug Delivery: The compound can be used in the design of drug delivery systems, particularly in targeting specific tissues or cells due to its amphiphilic nature.
Industry:
Coatings and Adhesives: The compound’s properties make it suitable for use in high-performance coatings and adhesives, providing enhanced durability and stability.
Mécanisme D'action
The mechanism of action of 5’-(Octadecyloxy)-m-terphenyl-2’-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its aromatic rings can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.
Comparaison Avec Des Composés Similaires
- 4’-(Octadecyloxy)-p-terphenyl-2’-ol
- 5’-(Hexadecyloxy)-m-terphenyl-2’-ol
- 5’-(Dodecyloxy)-m-terphenyl-2’-ol
Comparison:
- Structural Differences: The position and length of the alkoxy chain can significantly influence the compound’s physical and chemical properties.
- Unique Properties: 5’-(Octadecyloxy)-m-terphenyl-2’-ol’s longer alkoxy chain provides enhanced hydrophobicity and amphiphilicity, making it more suitable for applications in material science and drug delivery compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
63671-76-1 |
|---|---|
Formule moléculaire |
C36H50O2 |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
4-octadecoxy-2,6-diphenylphenol |
InChI |
InChI=1S/C36H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-38-33-29-34(31-24-19-17-20-25-31)36(37)35(30-33)32-26-21-18-22-27-32/h17-22,24-27,29-30,37H,2-16,23,28H2,1H3 |
Clé InChI |
JJHKARPEMHIIQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
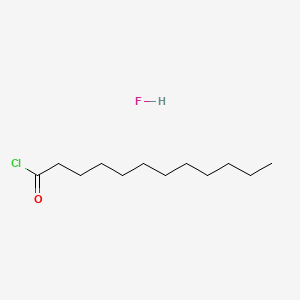

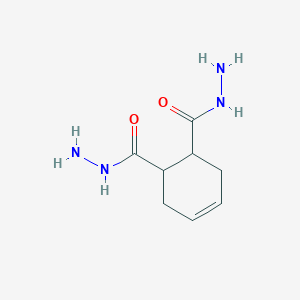
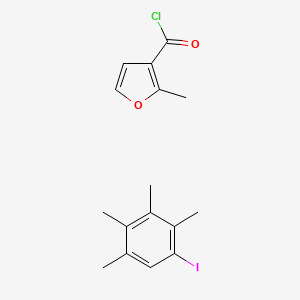
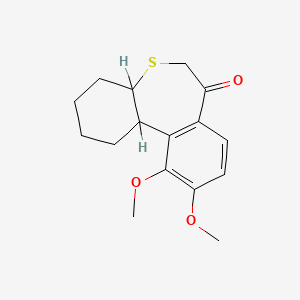
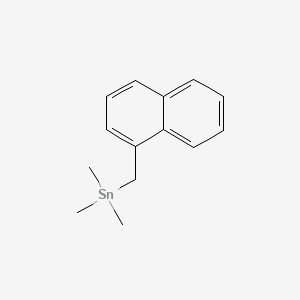
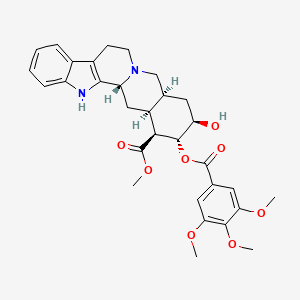


![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
